molecular formula C7H18ClN B14662306 N,N,N-Trimethylbutan-2-aminium chloride CAS No. 37143-59-2

N,N,N-Trimethylbutan-2-aminium chloride

Cat. No.: B14662306
CAS No.: 37143-59-2
M. Wt: 151.68 g/mol
InChI Key: VDLLEKOTQNHQRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethylbutan-2-aminium chloride: is a quaternary ammonium compound with the molecular formula C₇H₁₈ClN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its stability and effectiveness in various reactions, making it a valuable component in many scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Trimethylbutan-2-aminium chloride can be synthesized through the reaction of 2-chlorobutane with trimethylamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows:

2-Chlorobutane+TrimethylamineN,N,N-Trimethylbutan-2-aminium chloride\text{2-Chlorobutane} + \text{Trimethylamine} \rightarrow \text{this compound} 2-Chlorobutane+Trimethylamine→N,N,N-Trimethylbutan-2-aminium chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethylbutan-2-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different organic compounds.

Scientific Research Applications

N,N,N-Trimethylbutan-2-aminium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cellular structures.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,N-Trimethylbutan-2-aminium chloride exerts its effects involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and preservative.

Comparison with Similar Compounds

  • N,N,N-Trimethylbutan-1-aminium chloride
  • N,N,N-Trimethyl-2-propanaminium chloride
  • N,N,N-Trimethyl-3-butanaminium chloride

Comparison: N,N,N-Trimethylbutan-2-aminium chloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its position of the trimethylammonium group on the second carbon of the butane chain influences its chemical behavior and applications.

Properties

CAS No.

37143-59-2

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

butan-2-yl(trimethyl)azanium;chloride

InChI

InChI=1S/C7H18N.ClH/c1-6-7(2)8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

VDLLEKOTQNHQRG-UHFFFAOYSA-M

Canonical SMILES

CCC(C)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.